Dizocilpine maleate, also known as (+)-MK 801 maleate, is a potent non-competitive antagonist of the N-Methyl-D-Aspartate receptor. This compound is primarily utilized in scientific research to study the role of glutamate receptors in various neurological conditions. The maleate salt form enhances its stability and solubility, making it suitable for laboratory applications.
Technical details regarding reagents and conditions used in each step are crucial for reproducibility in laboratory settings .
Dizocilpine undergoes various chemical reactions during its synthesis and when interacting with biological systems:
These reactions are critical for understanding both the therapeutic potential and side effects associated with dizocilpine .
The mechanism of action of dizocilpine involves:
Data suggest that dizocilpine can induce psychotomimetic effects similar to those observed in schizophrenia models, thus serving as a valuable tool for studying these conditions .
Dizocilpine maleate exhibits distinct physical and chemical properties:
These properties are essential for determining storage conditions and application methods in research .
Dizocilpine maleate has several scientific uses:
Dizocilpine, initially designated MK-801, emerged from research at Merck Research Laboratories in 1982 as part of efforts to develop novel anticonvulsant agents [1]. Early studies revealed its exceptional potency in blocking N-methyl-D-aspartate (NMDA) receptor-mediated responses, distinguishing it from earlier glutamate receptor antagonists [1] [5]. Unlike competitive antagonists acting at the glutamate-binding site, MK-801 demonstrated a unique mechanism by binding within the ion channel pore of NMDA receptors, preventing cation flux [1] [6]. This discovery provided neuroscientists with a critical tool for probing NMDA receptor function in synaptic plasticity, excitotoxicity, and neurological disorders.
Despite promising neuroprotective effects observed in preclinical models of cerebral ischemia and traumatic brain injury, clinical development was halted following the discovery of Olney's lesions (vacuolization in posterior cingulate cortex) in rodent studies [1]. The compound's psychotomimetic properties and potential neurotoxicity led to its discontinuation as a therapeutic candidate, though it remains indispensable in experimental neuroscience for modeling NMDA receptor hypofunction and psychosis [1] [5].
Table 1: Key Milestones in Dizocilpine Research
Year | Event | Significance |
---|---|---|
1982 | Synthesis at Merck Laboratories | Identification of potent NMDA antagonist properties |
1986 | Characterization as open-channel blocker | Established mechanism of voltage-dependent inhibition |
1989 | Discovery of Olney's lesions | Halted clinical development due to neurotoxicity concerns |
1990s | Standardization in animal models of schizophrenia | Validation for mimicking positive/negative symptoms |
Dizocilpine (IUPAC name: (5R,10S)-(+)-5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine maleate) is a high-affinity, water-soluble antagonist with a molecular weight of 337.37 g/mol and molecular formula C₂₀H₁₉NO₄ [1] [7] [9]. The compound exhibits stereoselectivity, with the (+)-isomer demonstrating significantly greater potency than the (-)-enantiomer at NMDA receptors [4] [7] [9]. The crystalline maleate salt form enhances stability and solubility, dissolving at 25 mM in water (with gentle warming) and 100 mM in DMSO [4] [9].
Structurally, MK-801 features a dibenzo[a,d]cycloheptene ring system with an imine bridge essential for channel binding [1]. The methyl group at the 5-position contributes to its asymmetric binding within the receptor pore. X-ray crystallography confirms the (5R,10S) configuration of the active isomer [7] [9]. The maleate counterion ((Z)-but-2-enedioic acid) forms stable salt crystals with a melting point of 203-205°C [1] [7].
Table 2: Physicochemical Properties of Dizocilpine Maleate
Property | Value | Conditions |
---|---|---|
Molecular Weight | 337.37 g/mol | - |
Chemical Formula | C₂₀H₁₉NO₄ | - |
Purity | >98% | Analytical HPLC |
Water Solubility | 25 mM | Requires gentle warming |
DMSO Solubility | 100 mM | Room temperature |
Stereochemistry | (5R,10S) for active isomer | Chiral center |
Storage | -20°C (desiccated) | Long-term stability |
Dizocilpine is pharmacologically classified as a non-competitive, use-dependent, uncompetitive antagonist of the NMDA receptor [1] [4] [6]. Unlike competitive antagonists (e.g., AP5), MK-801 does not compete with glutamate or glycine at their binding sites. Instead, it binds to a distinct site within the ion channel pore, specifically interacting with residues near the phencyclidine (PCP) binding domain [1] [6]. This binding mechanism exhibits two critical properties:
The compound shows nanomolar affinity (Kd ≈ 37.2 nM) for the NMDA receptor channel with >100-fold selectivity over other glutamate receptor subtypes (AMPA, kainate) [4] [9]. However, studies reveal additional actions at nicotinic acetylcholine receptors, serotonin transporters (SERT), and dopamine transporters (DAT), albeit at higher concentrations [1] [5].
Table 3: Pharmacological Targets of Dizocilpine
Target | Affinity/Activity | Biological Significance |
---|---|---|
NMDA Receptor | Kd = 37.2 nM | Primary site of action; pore blockade |
Nicotinic Acetylcholine Receptors | Antagonist (µM range) | Modulates cholinergic signaling |
Serotonin Transporter (SERT) | Inhibitor (µM range) | Affects monoamine reuptake |
Dopamine Transporter (DAT) | Inhibitor (µM range) | Influences dopaminergic transmission |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3